Yuccoside C
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Overview
Description
Yuccoside C, also known as tomatonin, is a steroidal saponin. Steroidal saponins are a class of organic compounds where the aglycone moiety is a steroid. The steroidal aglycone in these compounds is typically a spirostane, furostane, spirosolane, solanidane, or curcubitacin derivative .
Preparation Methods
Yuccoside C can be isolated from the methanol extract of Yucca filamentosa root . The extraction process involves the use of methanol as a solvent to obtain the saponins from the plant material. The extract is then subjected to various chromatographic techniques to isolate and purify this compound.
Chemical Reactions Analysis
Yuccoside C, like other steroidal saponins, can undergo several types of chemical reactions:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Yuccoside C has several scientific research applications:
Mechanism of Action
The mechanism of action of Yuccoside C involves its interaction with biological membranes and proteins. As a steroidal saponin, it can form complexes with cholesterol in cell membranes, leading to changes in membrane permeability and fluidity. This interaction can affect various cellular processes and pathways, including signal transduction and ion transport .
Comparison with Similar Compounds
Yuccoside C can be compared with other steroidal saponins, such as:
Diosgenin: Another steroidal saponin with similar bioactive properties.
Tigogenin: A saponin that shares structural similarities with this compound.
Sarsapogenin: Known for its use in traditional medicine and its bioactive properties.
This compound is unique due to its specific aglycone structure and its distinct bioactive properties .
Properties
CAS No. |
55826-88-5 |
---|---|
Molecular Formula |
C45H74O18 |
Molecular Weight |
903.1 g/mol |
IUPAC Name |
(2R,3R,4S,5R,6R)-2-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(1R,2S,4S,5'R,6R,7S,8R,9S,12S,13S,16S,18R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C45H74O18/c1-19-7-12-45(56-18-19)20(2)30-26(63-45)14-25-23-6-5-21-13-22(8-10-43(21,3)24(23)9-11-44(25,30)4)57-40-37(55)35(53)38(29(17-48)60-40)61-42-39(34(52)32(50)28(16-47)59-42)62-41-36(54)33(51)31(49)27(15-46)58-41/h19-42,46-55H,5-18H2,1-4H3/t19-,20+,21-,22+,23-,24+,25+,26+,27-,28-,29-,30+,31+,32-,33+,34+,35-,36-,37-,38-,39-,40-,41-,42+,43+,44+,45-/m1/s1 |
InChI Key |
JNTJNUDLVQQYGM-FTILQGHWSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC[C@H]6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O[C@@H]9[C@@H]([C@H]([C@H]([C@H](O9)CO)O)O)O)O)O)C)C)C)OC1 |
Canonical SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)CO)O)O)OC9C(C(C(C(O9)CO)O)O)O)O)O)C)C)C)OC1 |
Origin of Product |
United States |
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